"physicochemical properties of 3-nitro-N-(2-naphthyl)-N-phenylbenzamide"
"physicochemical properties of 3-nitro-N-(2-naphthyl)-N-phenylbenzamide"
An In-depth Technical Guide to the Physicochemical Properties of 3-nitro-N-(2-naphthyl)-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 3-nitro-N-(2-naphthyl)-N-phenylbenzamide, a complex organic molecule with potential significance in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related analogs and employs established principles of physical organic chemistry to forecast its characteristics. We will delve into the structural and electronic features, predict key physicochemical parameters, and outline detailed experimental protocols for its empirical validation. This guide is intended to serve as a foundational resource for researchers initiating studies on this molecule or similar N-arylbenzamide scaffolds.
Introduction: Unpacking the Molecular Architecture
3-nitro-N-(2-naphthyl)-N-phenylbenzamide is a multifaceted molecule characterized by a central benzamide core with significant aromatic substitutions. Understanding the interplay of its constituent functional groups is paramount to predicting its behavior in various chemical and biological systems.
-
The Benzamide Core: The amide linkage is a cornerstone of many pharmaceutical compounds, contributing to structural rigidity and hydrogen bonding capabilities.[1][2] However, in this tertiary amide, the absence of an N-H proton precludes its role as a hydrogen bond donor, which will significantly influence its solubility and crystal packing.[1]
-
The 3-Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) at the meta position of the benzoyl ring is a critical determinant of the molecule's electronic properties.[3] It is expected to increase the acidity of any nearby protons (though none are particularly acidic) and influence the molecule's susceptibility to nucleophilic aromatic substitution. The nitro group is also a common feature in bioreductive prodrugs, which are activated under hypoxic conditions, suggesting a potential avenue for therapeutic applications.[4]
-
N-Aryl Substituents (Phenyl and 2-Naphthyl): The presence of two large, hydrophobic aromatic systems directly attached to the amide nitrogen will dominate the molecule's lipophilicity. The bulky nature of the 2-naphthyl and phenyl groups will induce significant steric hindrance around the amide bond, restricting rotation and defining the molecule's three-dimensional conformation.
This unique combination of a polar, electron-withdrawing group with a large, non-polar, and sterically hindered framework suggests a compound with low aqueous solubility and a high affinity for non-polar environments.
Structural and Spectroscopic Characterization
Empirical characterization is essential to confirm the identity and purity of 3-nitro-N-(2-naphthyl)-N-phenylbenzamide. The following spectroscopic techniques are fundamental to this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex, with numerous signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the 3-nitrophenyl ring will be shifted downfield due to the deshielding effect of the nitro group. The protons of the phenyl and naphthyl rings will exhibit characteristic splitting patterns, which can be resolved with high-field NMR.
-
¹³C NMR: The carbon NMR will show a large number of signals corresponding to the 23 unique carbon atoms in the molecule. The carbonyl carbon of the amide will appear significantly downfield (δ ~165-170 ppm). Carbons attached to the nitro group will also be deshielded.
Infrared (IR) Spectroscopy
The IR spectrum will provide clear evidence of the key functional groups.[5]
-
Amide C=O Stretch: A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹.
-
Nitro N-O Stretches: Two distinct, strong absorption bands will be present, corresponding to the asymmetric and symmetric stretching of the NO₂ group, typically around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.[5]
-
Aromatic C-H and C=C Stretches: Multiple bands will appear in the regions of 3000-3100 cm⁻¹ (C-H) and 1400-1600 cm⁻¹ (C=C).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula (C₂₃H₁₆N₂O₃). The calculated monoisotopic mass is approximately 368.1161 g/mol . Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization techniques.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 3-nitro-N-(2-naphthyl)-N-phenylbenzamide based on the analysis of its structural components and data from related compounds.
| Property | Predicted Value/Range | Rationale and Key Influencing Factors |
| Molecular Weight | 368.39 g/mol | Based on the molecular formula C₂₃H₁₆N₂O₃. |
| Melting Point | High (>150 °C) | The large, rigid aromatic structure and potential for strong intermolecular π-π stacking interactions suggest a high lattice energy, requiring significant thermal energy to melt. Symmetrical molecules often have higher melting points. |
| Aqueous Solubility | Very Low (<1 mg/L) | The molecule is dominated by large, hydrophobic phenyl and naphthyl groups. The lack of an N-H donor for hydrogen bonding with water further decreases solubility.[1] The nitro group offers some polarity, but it is insufficient to overcome the extensive non-polar surface area. |
| Lipophilicity (LogP) | High (> 4.5) | The octanol-water partition coefficient (LogP) is expected to be high due to the extensive aromatic hydrocarbon structure. This indicates a strong preference for lipid-rich environments. For comparison, the simpler N-phenylbenzamide has a LogP of around 3.[6] The addition of a naphthyl group and a nitro group will further increase this value. |
| pKa | Not Ionizable | The molecule lacks readily ionizable functional groups within a physiologically relevant pH range. The amide nitrogen is non-basic due to delocalization of the lone pair into the carbonyl and adjacent aromatic rings. |
| Appearance | Likely a pale yellow solid | The nitro-aromatic chromophore often imparts a yellow color to organic compounds.[7] |
Experimental Protocols for Physicochemical Characterization
The following section details the experimental workflows for the empirical determination of the key physicochemical properties.
Synthesis and Purification Workflow
The synthesis of 3-nitro-N-(2-naphthyl)-N-phenylbenzamide would likely involve an amide coupling reaction.[8]
Caption: Synthetic and purification workflow for the target compound.
Protocol:
-
Synthesis: Dissolve N-phenyl-2-naphthylamine in a suitable solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Cool the mixture in an ice bath and add a solution of 3-nitrobenzoyl chloride dropwise.
-
Allow the reaction to stir and warm to room temperature overnight.
-
Quench the reaction with water and extract the organic layer.
-
Wash the organic layer with dilute acid, base, and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product and purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Further purify the resulting solid by recrystallization from a suitable solvent system to obtain analytically pure material.
Solubility Determination Workflow
A shake-flask method is the gold standard for determining aqueous solubility.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Showing Compound Benzamide (FDB023373) - FooDB [foodb.ca]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-NITROBENZAMIDE | 645-09-0 [chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
